8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
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Overview
Description
8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a piperazine ring, a tetrazole ring, and a purine ring. The presence of these diverse functional groups makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the individual components, such as the furan-2-carbonyl chloride, piperazine, and 1-phenyl-1H-1,2,3,4-tetrazole-5-thiol. These components are then subjected to various coupling reactions under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and reactors to ensure precise control over reaction conditions. The process may include steps such as purification through crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its diverse functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, the tetrazole ring can interact with metal ions, while the piperazine ring can interact with neurotransmitter receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-[4-(benzoyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-[4-(thiophen-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and biological interactions
Properties
Molecular Formula |
C24H24N10O4S |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C24H24N10O4S/c1-30-19-18(20(35)26-23(30)37)33(13-15-39-24-27-28-29-34(24)16-6-3-2-4-7-16)22(25-19)32-11-9-31(10-12-32)21(36)17-8-5-14-38-17/h2-8,14H,9-13,15H2,1H3,(H,26,35,37) |
InChI Key |
DVCGIQHOVXJSOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)CCSC5=NN=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
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